2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide
Description
This compound is a pyrimidinone-derived acetamide featuring a cyclopropyl substituent at the 4-position of the pyrimidinone ring and a pyridinylpyrazine methyl group linked via an acetamide bridge.
Properties
IUPAC Name |
2-(4-cyclopropyl-6-oxopyrimidin-1-yl)-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c26-17(11-25-12-24-15(8-18(25)27)13-3-4-13)23-10-16-19(22-7-6-21-16)14-2-1-5-20-9-14/h1-2,5-9,12-13H,3-4,10-11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQUHWQJAHHWSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC(=O)NCC3=NC=CN=C3C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide is a complex organic molecule with potential pharmacological applications. Its unique structural features include a cyclopropyl group, a pyrimidine moiety, and a pyridine-pyrazine segment, which suggest a diverse range of biological activities.
Structural Characteristics
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Cyclopropyl group | Enhances lipophilicity and metabolic stability |
| Pyrimidine moiety | Associated with various biological activities |
| Pyridine-pyrazine segment | Potential interactions with multiple biological targets |
Research indicates that the compound may act as an inhibitor of specific enzymes or receptors involved in disease pathways. Interaction studies suggest potential binding affinities to protein kinases or receptors that are critical in inflammatory and autoimmune disorders.
Case Studies and Research Findings
- Inhibition of Myeloperoxidase (MPO) :
- Antimicrobial Activity :
- Cytotoxicity Studies :
Comparative Biological Activity Table
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Potential anti-inflammatory and antimicrobial | Inhibition of MPO and other enzymes |
| N1-substituted-6-arylthiouracils | Selective MPO inhibitors | Covalent binding leading to enzyme inactivation |
| Pyrimidine derivatives | Antimicrobial | Disruption of bacterial cell functions |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling a comparative evaluation of substituent effects, molecular properties, and inferred bioactivity.
N-[3-Cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-(2,4-dichlorophenoxy)acetamide ()
- Key Structural Differences: Replaces the pyridinylpyrazine methyl group with a 2,4-dichlorophenoxy moiety. Incorporates a dimethylpyrimidinyl-pyrazole core instead of a cyclopropylpyrimidinone.
- Physicochemical Properties: Molecular Weight: 516.33 g/mol (vs. ~434.44 g/mol for the target compound, estimated from its formula). Increased lipophilicity due to the dichlorophenoxy group, which may enhance membrane permeability but reduce aqueous solubility .
(R)-2-(4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide ()
- Key Structural Differences: Substitutes the pyridin-3-ylpyrazine group with a chloropyridazinyl-pyrrolidine system. Includes a cyclopropylacetamide side chain but with a pyridazine core instead of pyrimidinone.
- The chloro substituent may enhance metabolic stability compared to non-halogenated analogs.
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide ()
- Key Structural Differences: Replaces the cyclopropylpyrimidinone with a methylpyrimidinone-thioether group. Features a benzylamine group instead of the pyridinylpyrazine methyl moiety.
- The thioether linkage may reduce oxidative stability relative to the target’s acetamide bridge .
Tabulated Comparison of Structural and Functional Attributes
*Estimated based on formula C₁₉H₁₈N₆O₂.
Research Findings and Inferences
Impact of Cyclopropyl Groups : The cyclopropyl moiety in the target compound and ’s analog may enhance metabolic stability by resisting cytochrome P450-mediated oxidation, a feature critical for prolonged half-life .
This could improve target affinity in kinase or receptor interactions.
Halogenation Effects : and highlight the role of chloro substituents in modulating lipophilicity and stability. The target compound lacks halogens, suggesting a trade-off between solubility and target engagement.
Q & A
Q. What are the key considerations in designing a synthesis protocol for this compound?
The synthesis of this compound requires multi-step reactions, often involving cyclopropane ring formation, pyrimidinone core assembly, and amide coupling. Critical factors include:
- Temperature control : Reactions involving pyrimidinone intermediates often require low temperatures (0–5°C) to minimize side reactions, as seen in similar acetamide syntheses .
- Solvent selection : Ethanol and dimethylformamide (DMF) are common solvents for cyclocondensation and acylation steps, respectively .
- Catalysts : Piperidine or triethylamine may be used to facilitate nucleophilic substitutions .
- Purification : Column chromatography or recrystallization is essential to isolate high-purity products .
Q. Which analytical techniques are essential for confirming its structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate the pyrimidinone core, cyclopropyl group, and pyrazine-methyl linkage .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>95% typically required) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the cyclopropane moiety, though this requires high-quality crystals .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives?
Advanced approaches like quantum chemical reaction path searches (e.g., via density functional theory) predict intermediates and transition states, reducing trial-and-error experimentation. For example:
- Energy barriers : Calculate activation energies for cyclopropane ring formation to optimize temperature and catalyst selection .
- Solvent effects : Molecular dynamics simulations assess solvent polarity’s impact on amide coupling efficiency .
- Machine learning : Train models on existing pyrimidinone syntheses to predict optimal conditions (e.g., reaction time, solvent ratios) .
Q. What strategies resolve contradictions in biological activity data across analogs?
Contradictions often arise from structural variations or assay conditions. A systematic approach includes:
- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., pyridinyl vs. phenyl groups) on target binding using docking studies .
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times across studies .
- Meta-analysis : Pool data from analogs (e.g., thieno-pyrimidines vs. pyrazolo-pyrimidines) to identify trends in bioactivity .
Q. How do reaction conditions influence regioselectivity in pyrimidinone derivatization?
Regioselectivity is controlled by:
- Electrophilic directing groups : The 6-oxo group directs substitutions to the 4-position of the pyrimidinone ring .
- Base strength : Strong bases (e.g., NaH) favor deprotonation at the N1 position, enabling cyclopropane ring formation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates during pyrazine-methyl coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
